Naphtho[2,1-b]furan-1-carbaldehyde
CAS No.:
Cat. No.: VC18333154
Molecular Formula: C13H8O2
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8O2 |
|---|---|
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | benzo[e][1]benzofuran-1-carbaldehyde |
| Standard InChI | InChI=1S/C13H8O2/c14-7-10-8-15-12-6-5-9-3-1-2-4-11(9)13(10)12/h1-8H |
| Standard InChI Key | ILXXIRRRLVDDJH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=CO3)C=O |
Introduction
Structural and Chemical Characteristics
Naphtho[2,1-b]furan-1-carbaldehyde features a naphthalene ring fused to a furan moiety at positions 2 and 1, respectively, with a formyl group at position 1 of the furan ring (Fig. 1). This arrangement creates a planar, conjugated system that enhances electrophilic reactivity at the aldehyde group. Computational studies on similar naphthofuran derivatives suggest that the electron-withdrawing nature of the furan oxygen stabilizes the aldehyde’s carbonyl group, increasing its susceptibility to nucleophilic attacks .
The compound’s melting point and solubility are inferred from related structures. For example, ethyl naphtho[1,2-b]furan-2-carboxylate (a structural analog) melts at 154–156°C and exhibits solubility in polar aprotic solvents like dimethylformamide (DMF) . Naphtho[2,1-b]furan-1-carbaldehyde likely shares similar solubility trends, though the formyl group may reduce crystallinity compared to ester derivatives.
Synthetic Approaches
Multicomponent Reaction Strategies
A validated route to naphtho[2,1-b]furan derivatives involves multicomponent reactions (MCRs) catalyzed by acidic nanomaterials. As demonstrated in the synthesis of naphtho[2,1-b]furan-2(1H)-ones, β-naphthol reacts with aryl aldehydes, hippuric acid, and acetic anhydride under microwave irradiation using Nafion-H-supported magnetic nanoparticles (Nafion-H@SPIONs) . Adapting this method, substituting the aryl aldehyde with a formyl-containing precursor could yield naphtho[2,1-b]furan-1-carbaldehyde.
Key reaction parameters from analogous systems include:
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Catalyst loading: 80–120 mg of Nafion-H@SPIONs per 0.5 mmol substrate .
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Temperature: 80–100°C under microwave irradiation (700–900 W) .
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Yield optimization: 86% for naphtho[2,1-b]furan-2(1H)-ones under ideal conditions .
Sequential Functionalization
Physicochemical and Spectroscopic Data
While experimental data for naphtho[2,1-b]furan-1-carbaldehyde remains scarce, predictions based on analogs include:
The aldehyde proton is expected to appear as a singlet near 10 ppm in ¹H NMR, while the fused aromatic system should show multiplet signals between 7.0–8.5 ppm.
Reactivity and Derivative Synthesis
The formyl group enables classic aldehyde transformations:
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Condensation reactions: Formation of Schiff bases with primary amines.
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Nucleophilic additions: Grignard reagents or hydride reductions to alcohols.
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Oxidation: Potential conversion to carboxylic acids under strong oxidizing conditions.
Notably, the electron-deficient furan ring may direct electrophilic substitution to the naphthalene moiety. For example, nitration likely occurs at position 6 or 7 of the naphthalene system, as observed in bromination patterns of ethyl naphtho[1,2-b]furan-2-carboxylate .
Industrial and Material Science Applications
The compound’s rigid aromatic structure suggests utility in:
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Organic semiconductors: As electron-transport layers in OLEDs.
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Ligand design: For transition metal catalysts in cross-coupling reactions.
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Fluorescent probes: Leveraging its conjugated system for solvatochromic effects.
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